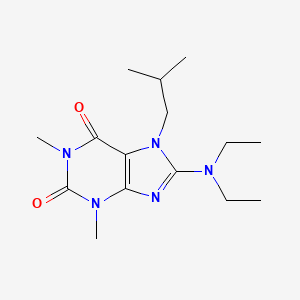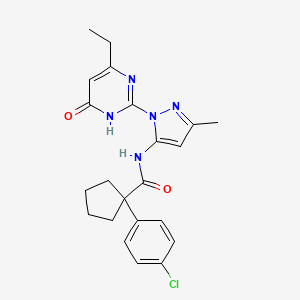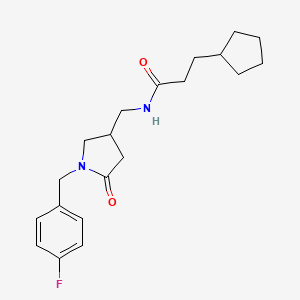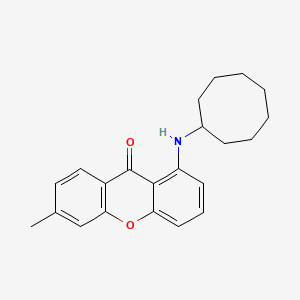![molecular formula C14H18N4O B2602544 N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097896-26-7](/img/structure/B2602544.png)
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond, an azetidine ring, which is a four-membered ring containing nitrogen, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of three different rings. The cyclohexene ring would introduce some degree of unsaturation, the azetidine ring would introduce some degree of strain due to its small size, and the pyrimidine ring would introduce some degree of aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the cyclohexene and pyrimidine rings could potentially make it somewhat hydrophobic, while the presence of the amine group could potentially make it capable of forming hydrogen bonds .科学的研究の応用
Synthesis and Antimicrobial Activities
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine and its analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities. A study involving the synthesis of pyrimidine-azetidinone analogues demonstrated their potential in antimicrobial applications against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This underscores the compound's relevance in designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Another area of application is in the development of potential antidepressant and nootropic agents. The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to this compound, has shown promising results. Some compounds exhibited high antidepressant activity and were also evaluated for their nootropic activity in animal models, indicating the potential of these structures as central nervous system (CNS) active agents (Thomas et al., 2016).
Anticancer Activities
Research into N-arylpyrimidin-2-amine derivatives has highlighted their potential use in anticancer therapies. The design and synthesis of these compounds, based on the bioisosterism between the triazole ring and the amide group, have shown that some derivatives exhibit activity similar to that of known cancer treatment drugs. This highlights the scaffold's utility in the synthesis of inhibitors for cancer-related targets (Arioli et al., 2011).
Bioactive Compound Synthesis
The compound and its related structures have also been used in the synthesis of bioactive compounds with various biological activities, including antimicrobial and insecticidal properties. This demonstrates the versatility of this compound as a core structure for developing new therapeutic agents (Deohate & Palaspagar, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
cyclohex-3-en-1-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)18-8-12(9-18)17-13-6-7-15-10-16-13/h1-2,6-7,10-12H,3-5,8-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXSEQJUBMGUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)
![[2-oxo-2-(4-phenoxyanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602466.png)





![(E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2602477.png)


![4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602480.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2602482.png)